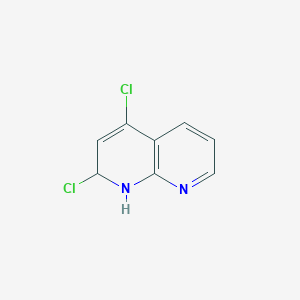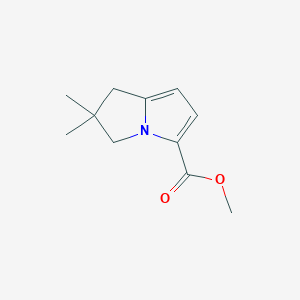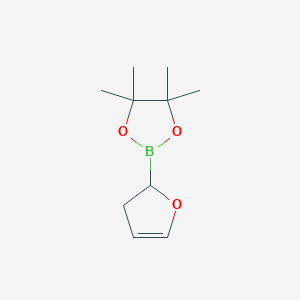![molecular formula C10H15NO3 B11901330 Ethyl6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11901330.png)
Ethyl6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1R,5R)-6-oxo-3-azabicyclo[321]octane-3-carboxylate is a bicyclic compound that features a unique azabicyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate can be achieved through various methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by regioselective cleavage of the obtained tricyclo intermediate . Another method includes the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets. The unique structure of the compound allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate can be compared with other similar compounds such as:
8-oxabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but contains an oxygen atom in the ring.
11-oxatricyclo[5.3.1.0]undecane: This compound features a tricyclic structure with an oxygen atom.
The uniqueness of Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate lies in its azabicyclo structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H15NO3 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-2-14-10(13)11-5-7-3-8(6-11)9(12)4-7/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
Clé InChI |
YMCVBSNHYFZDOU-HTQZYQBOSA-N |
SMILES isomérique |
CCOC(=O)N1C[C@@H]2C[C@H](C1)C(=O)C2 |
SMILES canonique |
CCOC(=O)N1CC2CC(C1)C(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-thiaspiro[2.5]octane-1-carboxylate](/img/structure/B11901248.png)


![2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11901257.png)

![1-[(Aminooxy)acetyl]-piperidine monohydrochloride](/img/structure/B11901269.png)








